![molecular formula C17H11FN4 B13055343 1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is a complex heterocyclic compound that features a fluorinated bipyridine moiety fused with a pyrrolopyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step processes that include the formation of the bipyridine core followed by the introduction of the fluorine atom and the construction of the pyrrolopyridine ring. Common synthetic methods include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.
Negishi Coupling: This method involves the coupling of organozinc compounds with halogenated pyridines.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the bipyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
科学研究应用
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a ligand in drug design and development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological processes and interactions, particularly in the context of fluorine-containing biomolecules.
作用机制
The mechanism of action of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . The bipyridine moiety facilitates coordination with metal ions, which can modulate the compound’s activity and stability .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the para position.
Furo[2,3-b]pyridine: A related compound with a fused furan ring instead of a pyrrolopyridine ring.
Uniqueness
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combination of a fluorinated bipyridine moiety and a pyrrolopyridine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C17H11FN4 |
|---|---|
分子量 |
290.29 g/mol |
IUPAC 名称 |
1-(6-fluoro-5-pyridin-3-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H11FN4/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H |
InChI 键 |
BWKLYWVXXTWOAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


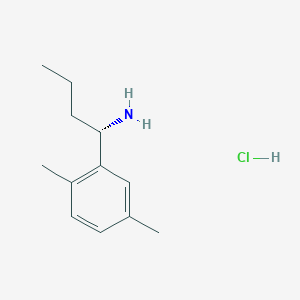
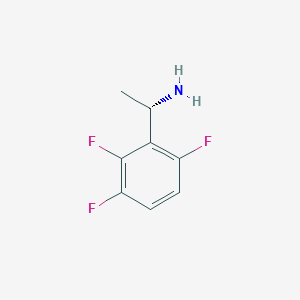
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
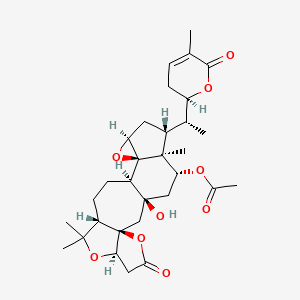
![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)

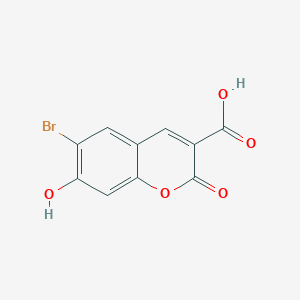
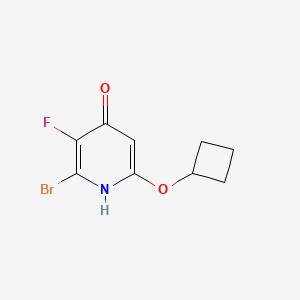
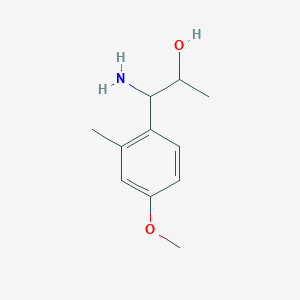
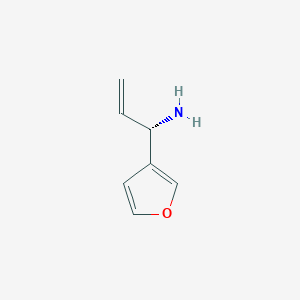
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
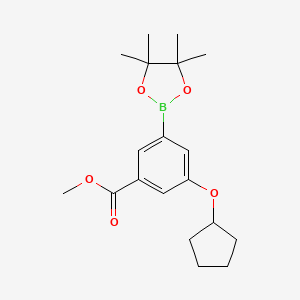
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

